molecular formula C20H20N2O2 B7537466 3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide

3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide

Cat. No.: B7537466
M. Wt: 320.4 g/mol
InChI Key: VPESPDHXLJOTEX-UHFFFAOYSA-N
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Description

3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide is an organic compound that features a benzamide core linked to a quinoline moiety and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of quinoline with a halogenated benzamide.

    Attachment of the 2-Methylpropoxy Group: The final step involves the alkylation of the benzamide with 2-methylpropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes, affecting cellular pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide: Unique due to the presence of both quinoline and benzamide moieties.

    2-(2-methylpropoxy)-N-quinolin-8-ylbenzamide: Similar structure but different position of the 2-methylpropoxy group.

    3-(2-ethylpropoxy)-N-quinolin-8-ylbenzamide: Similar structure but different alkyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the quinoline moiety enhances its potential as a fluorescent probe and its ability to interact with biological targets.

Properties

IUPAC Name

3-(2-methylpropoxy)-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14(2)13-24-17-9-3-7-16(12-17)20(23)22-18-10-4-6-15-8-5-11-21-19(15)18/h3-12,14H,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPESPDHXLJOTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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